2'-Deoxymugineic acid
Overview
Description
Synthesis Analysis
The synthesis of DMA has been developed through various methods, including practical synthesis approaches that do not require protection of azetidine-2-carboxylic acid. This facilitates purification through simple acid and base extractions, with hydrogenolysis of protecting groups in the final step to furnish DMA in overall good yield (Singh et al., 2005). Additionally, biosynthesis from L-methionine and nicotianamine in iron-deficient barley suggests a natural pathway for DMA production in plants (Shojima et al., 1990).
Scientific Research Applications
Iron Nutrition in Plants : DMA plays a crucial role in iron nutrition in strategy II plants. Its metal-binding properties are essential for iron uptake and utilization in these plants (Reichman & Parker, 2002).
Quantification and Biogeochemistry : [13C4]-labeled DMA serves as a cost-effective, isotopically labeled internal standard for accurate quantification in soil and plant samples, aiding in the understanding of its biogeochemistry and biodegradation (Walter, Artner, & Stanetty, 2014).
Biosynthetic Pathways in Barley and Rye : Feeding iron-deficient barley and rye plants with DMA leads to the biosynthesis of related compounds, illustrating its role in plant metabolism (Ma & Nomoto, 1994).
Use as an Iron Fertilizer : Proline-2'-deoxymugineic acid, a stable and less expensive iron fertilizer derived from DMA, can effectively promote growth in rice grown in calcareous soils by restoring iron deficiency (Suzuki et al., 2021).
Methionine Cycling and Mugineic Acid Synthesis : The biosynthesis of DMA in wheat roots is associated with the methionine recycling pathway, crucial for the continuous synthesis of mugineic acids in gramineous plants (Ma et al., 1995).
Synthetic Approaches for Study : Novel synthetic methods for DMA enable rapid production and facilitate the study of phytosiderophores (Klair, Mohan, & Kitahara, 1998).
Quantification in Plants : A highly sensitive, quick, and simple method for quantifying DMA in plants enables functional analysis under various iron conditions (Kakei et al., 2009).
Zinc Translocation in Rice : DMA plays a critical role in the distribution of zinc within zinc-deficient rice plants, beyond just zinc absorption from soil (Suzuki et al., 2008).
Future Directions
The efficacy of proline-2’-deoxymugineic acid for improving the Fe nutrition and yield of peanut indicates its outstanding potential for agricultural applications . The development of a more stable and less expensive analog of 2’-deoxymugineic acid could be a promising direction for future research .
- "Development of a mugineic acid family phytosiderophore analog as an iron fertilizer"
- "Synthesis of [13C4]-labeled 2’-deoxymugineic acid"
- "A Practical Synthesis of the Phytosiderophore 2’-Deoxymugineic Acid: A Key to the Mechanistic Study of Iron Acquisition by Graminaceous Plants"
- "2′-Deoxymugineic acid promotes growth of rice"
- "The active Fe chelator proline‐2′‐deoxymugineic acid enhances peanut yield by improving soil Fe availability and plant Fe status"
properties
IUPAC Name |
(2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZKLRTTYZOCSD-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995715 | |
Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxymugineic acid | |
CAS RN |
74235-24-8 | |
Record name | 2′-Deoxymugineic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74235-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxymugineic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074235248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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